H-Met-NH2
Overview
Description
H-Met-NH2 is an amino acid amide derived from methionine, where the carboxylic acid group is replaced by an amide group. It is a colorless crystalline solid that is soluble in water but insoluble in organic solvents. This compound has a wide range of applications in various fields, including pharmaceuticals, food industry, cosmetics, and chemical research .
Preparation Methods
H-Met-NH2 can be synthesized through the hydrolysis of methionine nitrile in the presence of a carbonyl-containing catalyst and a basic catalyst such as potassium hydroxide. The reaction typically involves 0.5 to 1.5 mole equivalents of the ketone catalyst and 0.03 to 0.10 mole equivalents of potassium hydroxide based on one mole equivalent of methionine nitrile . Another method involves the reaction of L-methionine with hydrochloric acid, followed by crystallization and purification steps to obtain pure methioninamide hydrochloride .
Chemical Reactions Analysis
H-Met-NH2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form methionine sulfoxide and methionine sulfone.
Reduction: It can be reduced back to methionine under specific conditions.
Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Scientific Research Applications
H-Met-NH2 has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and biological molecules.
Medicine: It serves as an intermediate for the synthesis of polypeptide drugs and biotechnology products.
Industry: this compound is used as a food additive to enhance taste, increase nutritional value, and improve food texture.
Mechanism of Action
H-Met-NH2 exerts its effects through interactions with specific enzymes and molecular pathways. For instance, it binds to nitrile hydratase and amidase enzymes, facilitating the hydrolysis of nitriles to amides. The binding involves specific residues within the enzyme’s binding pockets, forming diverse contacts with the substrate . This interaction is crucial for the degradation of nitriles and the synthesis of amides.
Comparison with Similar Compounds
H-Met-NH2 can be compared with other amino acid amides such as:
L-glutaminamide: Similar to methioninamide, it is derived from glutamine and has applications in pharmaceuticals and biotechnology.
L-asparaginamide: Derived from asparagine, it is used in the synthesis of various organic compounds.
Properties
IUPAC Name |
(2S)-2-amino-4-methylsulfanylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2OS/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYTVXOARWSQSV-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940971 | |
Record name | 2-Amino-4-(methylsulfanyl)butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4510-08-1, 19298-72-7 | |
Record name | L-Methioninamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4510-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methioninamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methioninamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019298727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-(methylsulfanyl)butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-4-(methylsulfanyl)butanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHIONINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSM06A70MD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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